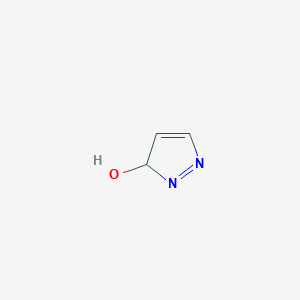
3H-Pyrazol-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Pyrazol-3-ol: is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered ring structures containing three carbon atoms and two nitrogen atoms. The unique structure of this compound makes it an interesting compound for various applications in organic synthesis, medicinal chemistry, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3H-Pyrazol-3-ol can be synthesized through various methods, including cyclocondensation reactions. One common method involves the reaction of hydrazine with 1,3-dicarbonyl compounds under acidic or basic conditions . Another approach is the cyclization of α,β-unsaturated carbonyl compounds with hydrazine derivatives .
Industrial Production Methods: Industrial production of this compound often involves large-scale cyclocondensation reactions using optimized conditions to maximize yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions: 3H-Pyrazol-3-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrazole-3,5-diones.
Reduction: Reduction reactions can convert it into pyrazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.
Major Products:
Oxidation: Pyrazole-3,5-diones.
Reduction: Pyrazolidines.
Substitution: Various substituted pyrazoles depending on the reagents used.
Scientific Research Applications
Chemistry: 3H-Pyrazol-3-ol is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of pyrazolo[1,5-a]pyrimidines and other fused ring systems .
Biology: In biological research, this compound derivatives are studied for their potential as enzyme inhibitors and receptor modulators. They exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Medicine: Medicinal chemistry explores this compound derivatives for drug development. These compounds are investigated for their potential therapeutic effects in treating diseases such as cancer, infections, and inflammatory conditions .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and materials with specific properties. Its versatility makes it valuable in various industrial applications .
Mechanism of Action
The mechanism of action of 3H-Pyrazol-3-ol and its derivatives involves interactions with specific molecular targets. For example, some derivatives inhibit enzymes by binding to their active sites, thereby blocking their activity. Others may modulate receptor functions by interacting with receptor binding sites . The exact pathways and targets depend on the specific structure and functional groups of the derivatives .
Comparison with Similar Compounds
1H-Pyrazol-3-ol: Similar in structure but differs in tautomeric form.
3,5-Dimethylpyrazole: Contains additional methyl groups at positions 3 and 5.
Pyrazole-3,5-dione: An oxidized form of 3H-Pyrazol-3-ol.
Uniqueness: this compound is unique due to its specific tautomeric form, which influences its reactivity and biological activity. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industry .
Properties
Molecular Formula |
C3H4N2O |
|---|---|
Molecular Weight |
84.08 g/mol |
IUPAC Name |
3H-pyrazol-3-ol |
InChI |
InChI=1S/C3H4N2O/c6-3-1-2-4-5-3/h1-3,6H |
InChI Key |
BBGFOEMTNXZBDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=NC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















